molecular formula C11H21ClN2O B3006193 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 1380300-45-7

2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No. B3006193
CAS RN: 1380300-45-7
M. Wt: 232.75
InChI Key: UNRLHEHXUQBQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a chemical compound with the empirical formula C8H15ClN2O . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds, such as 7-substituted-8-oxaspiro[4.5]decan-1-ones, has been achieved through a novel Lewis acid catalyzed Prins/pinacol cascade process . This process is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.O=C1NCCC12CCCNC2 . The InChI key for this compound is YZBYELXEGPPFJI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 190.67 . The compound’s empirical formula is C8H15ClN2O .

Scientific Research Applications

Scientific Research Applications of 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one Hydrochloride

Pharmaceutical Research

Inferred Application: Due to its structural complexity and the presence of a diazaspirodecanone core, this compound may be explored for its potential pharmacological properties. Similar structures have been investigated for their anti-ulcer activity .

Safety and Hazards

The compound is classified as a combustible solid . It is recommended to handle the compound with care and appropriate safety measures. Sigma-Aldrich does not provide a warranty of any kind with respect to the product .

properties

IUPAC Name

2-propan-2-yl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-9(2)13-8-11(7-10(13)14)3-5-12-6-4-11;/h9,12H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRLHEHXUQBQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(CCNCC2)CC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride

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